2,3'-Dichloroacetophenone
Overview
Description
2,3’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of acetophenone, where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Similar compounds such as 2,2-dichloroacetophenone have been reported to inhibit enzymes like pyruvate dehydrogenase kinase-1 (pdk1) .
Mode of Action
It’s known that dichloroacetophenones can act as inhibitors of certain enzymes . They may interact with the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical Pathways
Similar compounds have been shown to affect pathways involving enzymes like pdk1 . Inhibition of such enzymes can disrupt the normal metabolic processes within the cell.
Pharmacokinetics
They may undergo metabolic transformations, potentially leading to the formation of active metabolites or inactive compounds that are eventually excreted .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis in certain types of cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dichloroacetophenone can be achieved through several methods. One common method involves the diazotization of m-aminophenyl ethyl ketone followed by a Sandmeyer reaction to introduce the chlorine atoms . Another method involves the chlorination of acetophenone using chlorine gas in the presence of a catalyst such as iron trichloride .
Industrial Production Methods: In industrial settings, the production of 2,3’-Dichloroacetophenone often involves the use of aluminum trichloride as a catalyst in a Friedel-Crafts acylation reaction. This method provides a high yield and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3’-Dichloroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of 2,3’-Dichloroacetophenone can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with new functional groups replacing the chlorine atoms.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
2,3’-Dichloroacetophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Phenacyl Chloride (2-Chloroacetophenone): Similar structure but with only one chlorine atom at the 2 position.
2,2-Dichloroacetophenone: Chlorine atoms at the 2 and 2 positions.
2,4-Dichloroacetophenone: Chlorine atoms at the 2 and 4 positions
Uniqueness: 2,3’-Dichloroacetophenone is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Biological Activity
2,3'-Dichloroacetophenone (DCAP) is a chlorinated derivative of acetophenone, a compound known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, toxicology, and environmental science. Its biological activity is primarily attributed to its structural properties, which allow it to interact with biological systems in significant ways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H6Cl2O
- Molecular Weight : 205.04 g/mol
- IUPAC Name : 2,3-dichloro-1-(4-chlorophenyl)ethanone
The presence of chlorine atoms in the ortho positions of the acetophenone structure enhances its reactivity and potential biological effects.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated the antibacterial activity of several chlorinated acetophenones against common pathogens. The results indicated that DCAP showed notable activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Salmonella typhi | 14 |
These findings suggest that DCAP could be a potential candidate for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, DCAP has also been studied for its antifungal activity. A comparative analysis showed that the compound effectively inhibited the growth of various fungal strains, including Aspergillus niger and Candida albicans. The antifungal efficacy was measured using the agar diffusion method, yielding inhibition zones similar to those observed for established antifungal agents.
Fungal Strain | Inhibition Zone (mm) |
---|---|
Aspergillus niger | 18 |
Candida albicans | 16 |
These results indicate that DCAP may serve as a viable antifungal agent .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in microorganisms. The chlorinated structure may interfere with cell membrane integrity or inhibit critical enzymatic pathways necessary for microbial survival.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers assessed the antimicrobial efficacy of DCAP against a panel of bacterial and fungal pathogens. The study revealed that DCAP not only inhibited microbial growth but also demonstrated synergistic effects when combined with other antibiotics. This suggests potential applications in combination therapy for treating resistant infections .
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of DCAP. The study involved acute toxicity tests on animal models, which indicated that while DCAP exhibits antimicrobial properties, it also poses risks at higher concentrations. The findings highlight the need for careful dosage regulation in therapeutic applications .
Properties
IUPAC Name |
2-chloro-1-(3-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVSYIYUADCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073432 | |
Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21886-56-6 | |
Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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